molecular formula C17H16N2O4S2 B3297785 3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896292-51-6

3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B3297785
CAS No.: 896292-51-6
M. Wt: 376.5 g/mol
InChI Key: OJKCTVRBGJMZSY-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position of the benzene ring and a substituted 2,3-dihydro-1,3-benzothiazole moiety. The benzothiazole ring is modified with a 6-methoxy (-OCH₃) and 3-methyl (-CH₃) substituent, while the imine bond adopts an E-configuration, critical for its spatial arrangement and intermolecular interactions .

Such features are pivotal in applications ranging from medicinal chemistry (e.g., enzyme inhibition) to materials science .

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-14-8-7-12(23-2)10-15(14)24-17(19)18-16(20)11-5-4-6-13(9-11)25(3,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCTVRBGJMZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps. One common synthetic route includes the reaction of 3-methoxybenzoyl chloride with 2-amino-6-methoxy-3-methylbenzothiazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to be a good leaving group, which facilitates various chemical reactions. The benzothiazole ring can interact with biological targets such as enzymes and receptors, leading to potential biological effects .

Comparison with Similar Compounds

N-[(2E)-6-Bromo-3-Methyl-1,3-Benzothiazol-2(3H)-ylidene]-4-(Dimethylsulfamoyl)Benzamide

  • Structural Differences :
    • Substituents : The benzothiazole ring has a bromo (-Br) group at position 6 instead of methoxy (-OCH₃).
    • Benzamide Group : A dimethylsulfamoyl (-SO₂N(CH₃)₂) group replaces the methanesulfonyl (-SO₂CH₃) at position 4 of the benzene ring.

4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]Benzenesulfonamide

  • Structural Differences :
    • Core Structure : A benzenesulfonamide (-SO₂NH₂) replaces the benzamide (-CONH-) backbone.
    • Substituents : The benzothiazole ring lacks the 3-methyl group present in the target compound.
  • The absence of the 3-methyl group reduces steric hindrance, possibly increasing conformational flexibility .

N-(3-Ethyl-6-Methyl-1,3-Benzothiazol-2-ylidene)-4-(4-Methylpiperidin-1-yl)Sulfonylbenzamide

  • Structural Differences :
    • Benzothiazole Substituent : An ethyl (-CH₂CH₃) group replaces the 3-methyl (-CH₃) on the benzothiazole.
    • Benzamide Group : A 4-methylpiperidinylsulfonyl (-SO₂C₅H₈NCH₃) group is present at position 4.
  • Implications :
    • The ethyl group increases hydrophobicity, while the piperidinylsulfonyl moiety introduces a bulky, basic group that could enhance membrane permeability or receptor selectivity .

Structural and Functional Comparison Table

Compound Name Benzamide/Sulfonamide Group Benzothiazole Substituents Key Functional Differences
Target Compound Benzamide (-CONH-) 6-OCH₃, 3-CH₃ Methanesulfonyl group enhances polarity
N-[(2E)-6-Bromo-3-Methyl-...-4-(Dimethylsulfamoyl)Benzamide Benzamide 6-Br, 3-CH₃ Bromo and dimethylsulfamoyl alter H-bonding
4-Methoxy-N-[6-Methyl-...]Benzenesulfonamide Sulfonamide (-SO₂NH₂) 6-CH₃ Increased acidity, reduced steric hindrance
N-(3-Ethyl-6-Methyl-...)-4-(4-Methylpiperidin-1-yl)Sulfonylbenzamide Benzamide 6-CH₃, 3-CH₂CH₃ Piperidinylsulfonyl adds bulk and basicity

Biological Activity

3-Methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity against cancer cell lines.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole ring and a methanesulfonyl group. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole ring through cyclization processes and the introduction of functional groups via sulfonation and nitration methods .

Antimicrobial Properties

Research indicates that compounds containing nitrofuran moieties often exhibit antimicrobial activities. The presence of the methanesulfonyl group may enhance these properties, making it a candidate for further studies in antimicrobial applications .

Enzyme Inhibition

The compound is also being investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. This inhibition could lead to therapeutic effects in conditions where these enzymes play a crucial role .

Cytotoxic Activity

A significant area of research focuses on the cytotoxic effects of this compound against cancer cell lines. Studies have shown that it can inhibit the growth of various human cancer cells, demonstrating IC50 values that indicate its potency. For instance, in vitro assays have revealed that derivatives of this compound can exhibit IC50 values ranging from 2.38 to 14.74 µM against specific cancer cell lines .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic potency of related compounds on human cancer cell lines using crystal violet assays. The results indicated that certain structural modifications could significantly enhance or diminish cytotoxic activity .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve targeting specific cellular receptors or interfering with metabolic pathways critical for cancer cell survival. Further studies are needed to elucidate these mechanisms fully .

Comparative Analysis

The following table summarizes the biological activities and properties compared to similar compounds:

Compound NameAntimicrobial ActivityCytotoxic IC50 (µM)Mechanism of Action
This compoundYes2.38 - 14.74Enzyme inhibition, receptor targeting
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-benzamideYes5.37 - 8.13Similar mechanisms as above
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol)Moderate0.24 - 1.96Receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Reactant of Route 2
3-methanesulfonyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

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